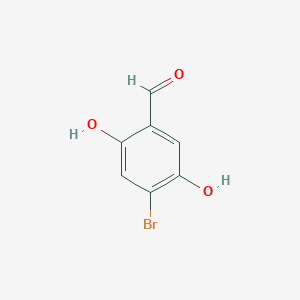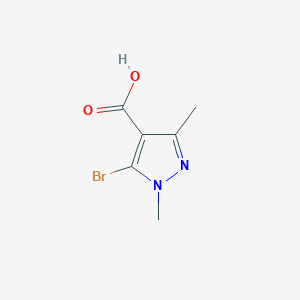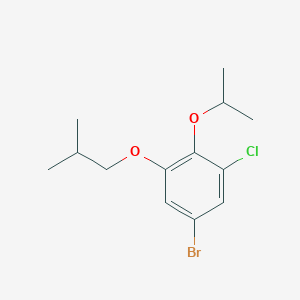
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene
Descripción general
Descripción
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene is a useful research compound. Its molecular formula is C13H18BrClO2 and its molecular weight is 321.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Functionalization
5-Bromo-1-chloro-2-isopropoxy-3-isobutoxybenzene and its related compounds have been explored for their potential in polymer chemistry, particularly in the functionalization of polyisobutylene. Research indicates that alkoxybenzenes, including those with similar functional groups, can effectively end-quench TiCl4-catalyzed quasiliving isobutylene polymerizations. This process allows for the direct chain-end functionalization of polymers, highlighting the versatility of such compounds in modifying polymer properties for specific applications (Morgan, Martínez-Castro, & Storey, 2010).
Hydrodehalogenation and Cyclization Reactions
The compound has been implicated in hydrodehalogenation and cyclization reactions, offering a new reduction process that could be significant in the synthesis of complex organic molecules. The photostimulated reactions of various aryl and alkyl chlorides and bromides, likely including structures similar to this compound, have demonstrated high yields of reduced products. This suggests potential applications in the synthesis of novel organic compounds with intricate structures (Vaillard, Postigo, & Rossi, 2004).
Structural Studies
Structural analyses of compounds closely related to this compound, such as 1-(halomethyl)-3-nitrobenzenes, have provided insights into the influence of halogen substituents on molecular structure. This research contributes to a deeper understanding of molecular behavior and properties, essential for designing new materials and pharmaceuticals (Mroz, Wang, Englert, & Dronskowski, 2020).
Chemical Synthesis and Reactivity
The reactivity and functionalization of alkoxybenzenes, akin to this compound, have been studied extensively. These compounds can be end-quenched with alkoxybenzenes using different catalysts, providing insights into the chemical reactivity and potential applications in synthesis and material science (Yang & Storey, 2015).
Propiedades
IUPAC Name |
5-bromo-1-chloro-3-(2-methylpropoxy)-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrClO2/c1-8(2)7-16-12-6-10(14)5-11(15)13(12)17-9(3)4/h5-6,8-9H,7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRDALFLHWYISDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C(=CC(=C1)Br)Cl)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-amino-1-[3-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one, acetic acid](/img/structure/B1379927.png)
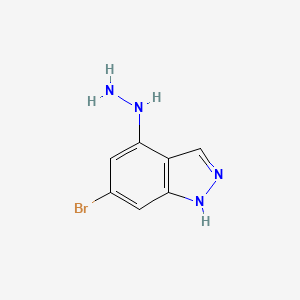
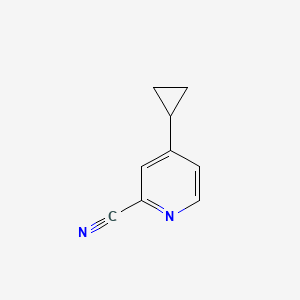
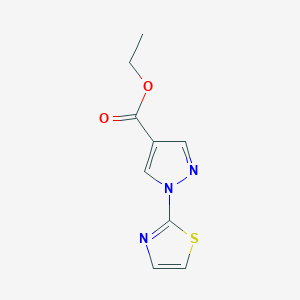
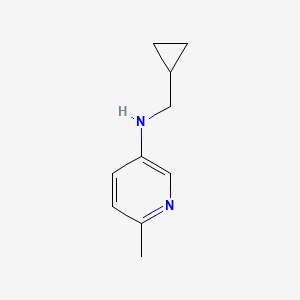

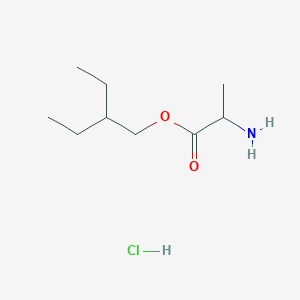

![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)


